

The Rising Therapeutic Promise of 1H-Indazol-3-ol Derivatives: A Technical Guide

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Compound of Interest

Compound Name: **1H-Indazol-3-ol**

Cat. No.: **B1208877**

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For Researchers, Scientists, and Drug Development Professionals

The **1H-indazol-3-ol** scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its derivatives have shown significant potential in oncology, inflammation, and neurodegenerative diseases, primarily through their action as potent enzyme inhibitors. This technical guide provides an in-depth overview of the biological potential of **1H-indazol-3-ol** derivatives, focusing on their anticancer, anti-inflammatory, and kinase inhibitory activities. It includes a compilation of quantitative biological data, detailed experimental protocols for their evaluation, and visualizations of key signaling pathways they modulate.

Anticancer Potential: Targeting Proliferation and Survival

Derivatives of **1H-indazol-3-ol** have demonstrated significant cytotoxic and antiproliferative effects against a variety of human cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest, mediated by the inhibition of key signaling pathways.

Quantitative Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of various **1H-indazol-3-ol** derivatives against several human cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound ID	Cancer Cell Line	IC50 (µM)	Reference
Compound 6o	K562 (Chronic Myeloid Leukemia)	5.15	[1][2][3]
A549 (Lung Carcinoma)	>40	[2]	
PC-3 (Prostate Cancer)	22.31	[2]	
HepG2 (Hepatocellular Carcinoma)	18.54	[2]	
HEK-293 (Normal Kidney Cells)	33.2	[1][2][3]	
Compound 5k	HepG2 (Hepatocellular Carcinoma)	3.32	[2]
K562 (Chronic Myeloid Leukemia)	12.17	[2]	
HEK-293 (Normal Kidney Cells)	12.17	[2]	
Compound 2f	4T1 (Breast Cancer)	0.23 - 1.15	[4]
[CuL1]	MCF7 (Breast Cancer)	80.68 µg/ml	[4]
[CuL2]	MCF7 (Breast Cancer)	49.40 µg/ml	[4]
[CuL3]	MCF7 (Breast Cancer)	45.91 µg/ml	[4]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

1H-Indazol-3-ol derivatives have also been investigated for their anti-inflammatory properties. Certain derivatives have shown potent inhibition of key enzymes and mediators involved in the inflammatory response.

Quantitative Anti-inflammatory and Enzyme Inhibitory Activity

Compound ID	Target/Assay	IC50	Reference
5-Methoxy-1-[quinoline-2-yl-methoxy)-benzyl]-1H-indazol-3-ol (27)	5-Lipoxygenase	44 nM	[5]
Contraction of sensitized guinea pig tracheal segments		2.9 μ M	[5]
Indazole	Cyclooxygenase-2 (COX-2)	23.42 μ M	[6]
TNF- α		220.11 μ M	[6]
IL-1 β		120.59 μ M	[6]
5-aminoindazole	Cyclooxygenase-2 (COX-2)	12.32 μ M	[6]
TNF- α		230.19 μ M	[6]
IL-1 β		220.46 μ M	[6]
6-nitroindazole	Cyclooxygenase-2 (COX-2)	19.22 μ M	[6]
IL-1 β		100.75 μ M	[6]

Kinase Inhibition: A Promising Avenue for Targeted Therapy

A significant body of research has focused on the development of **1H-indazol-3-ol** derivatives as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in cancer and other diseases.

Quantitative Kinase Inhibitory Activity

Compound ID	Kinase Target	IC50	Reference
Compound 95	RSK2	< 2.5 nM	[7]
Unnamed Indazole Derivative	JNK1	6 nM	[7]
JNK2	17 nM	[7]	
Compound 106	JNK3	40 nM	[7]
Compound 49	GSK-3 β	1.7 μ M	[8]
Compound 50	GSK-3 β	0.35 μ M	[8]
Compound 51a	GSK-3	1.20 μ M	[8]
Compound 51b	GSK-3	0.67 μ M	[8]
Compound 51c	GSK-3	0.69 μ M	[8]
Compound 51d	GSK-3	0.23 μ M	[8]
Compound 59a	Pim1-3	3–11 nM	[8]
Compound 59b	Pim1-3	142 \geq 3000 nM	[8]
Compound 59c	Pim1-3	3–70 nM	[8]
Compound 19	FGFR-1	90 μ M	[8]
Compound 18	FGFR-1	77 μ M	[8]
Compound 22	FGFR-2	0.8 μ M	[8]
FGFR-3		4.5 μ M	[8]
Compound 100a	VEGFR-2	3.45 nM	[8]
Tie2		2.13 nM	[8]
EphB4		4.71 nM	[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. This section outlines the key experimental protocols used in the evaluation of **1H-indazol-3-ol** derivatives.

Synthesis of 1H-Indazole-3-amine Derivatives (General Procedure)

A common synthetic route to 1H-indazole-3-amine derivatives involves the following steps:

- Cyclization: Refluxing a substituted 2-fluorobenzonitrile with hydrazine hydrate to form the 5-bromo-1H-indazol-3-amine intermediate.
- Suzuki Coupling: Coupling the bromo-indazole intermediate with a substituted boronic acid or ester in the presence of a palladium catalyst (e.g., $\text{PdCl}_2(\text{dppf})_2$) and a base (e.g., Cs_2CO_3) in a suitable solvent system (e.g., 1,4-dioxane/ H_2O).
- Amide Coupling: Reacting the resulting Suzuki product with chloroacetyl chloride in the presence of a base like sodium carbonate.
- Final Derivatization: Coupling the chloroacetylated intermediate with various amines (e.g., substituted thiophenols or piperazines) in the presence of a base such as potassium carbonate in a solvent like acetonitrile.^[9]

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

- Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO). Include a positive control (e.g., a known cytotoxic drug).
- Incubation: Incubate the plates for a specified period (e.g., 48 hours) at 37°C in a humidified CO₂ incubator.

- MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for an additional 4 hours.
- Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting the percentage of viability against the log of the compound concentration.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

Western Blot Analysis for Apoptosis

Western blotting is used to detect and quantify specific proteins involved in apoptosis.

- Cell Lysis: Treat cells with the test compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
- SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
- Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
- Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptotic marker proteins (e.g., Bcl-2, Bax, cleaved caspase-3, PARP) overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

- **Detection:** Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- **Analysis:** Quantify the band intensities and normalize to a loading control (e.g., β -actin or GAPDH).[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

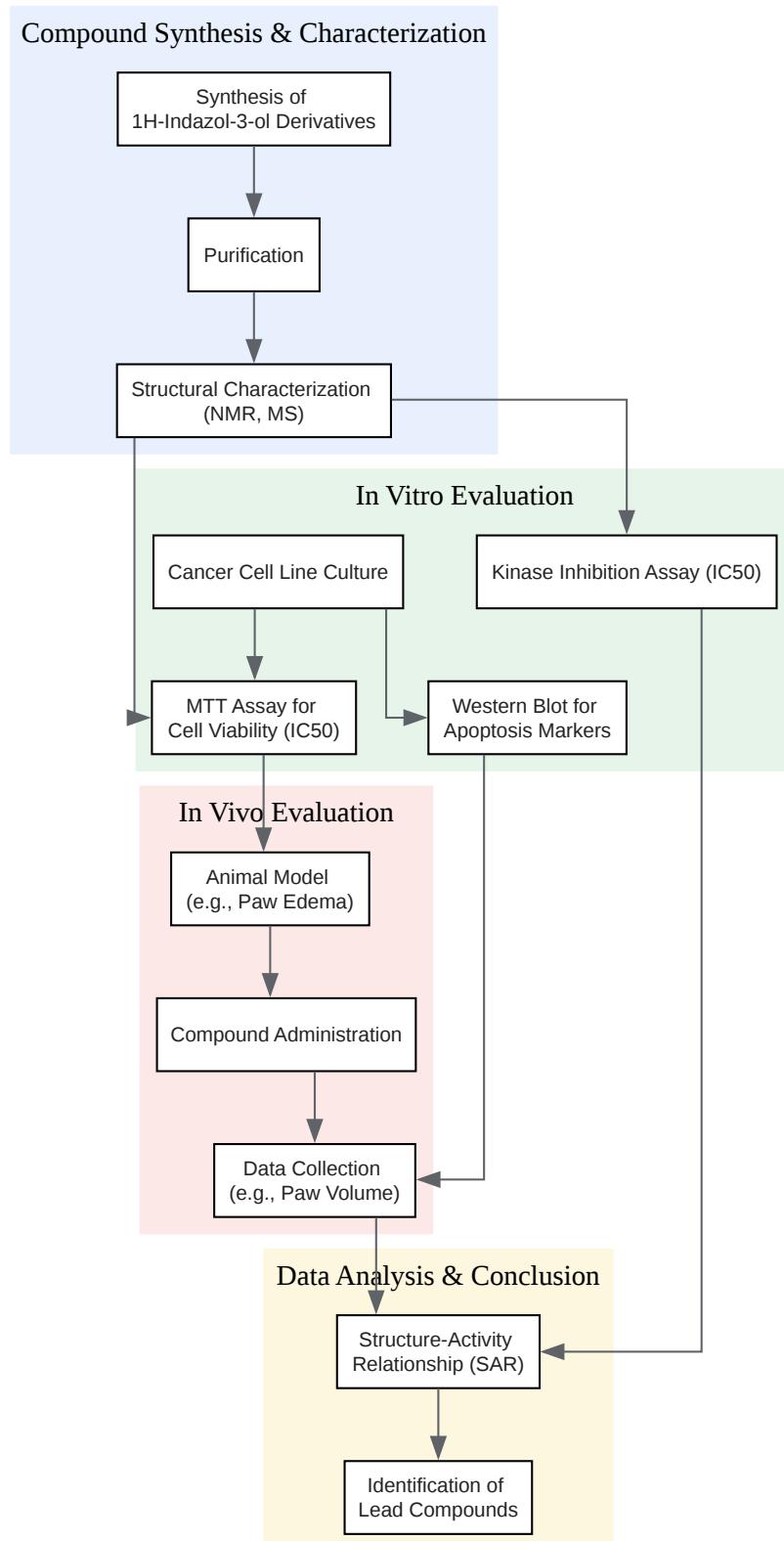
Carrageenan-Induced Paw Edema in Rats

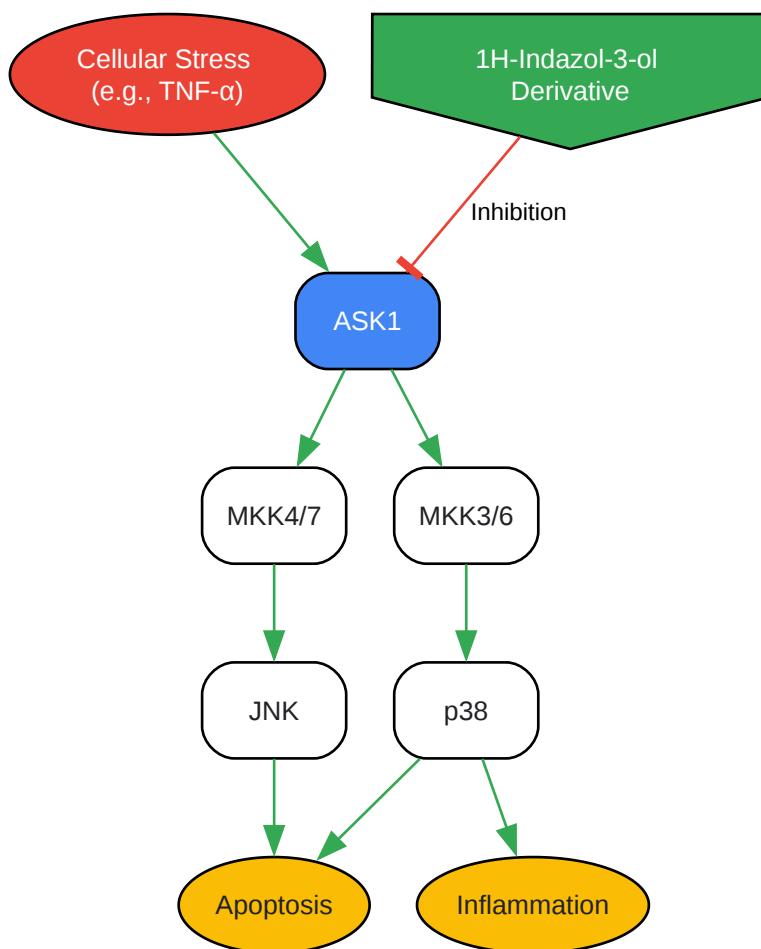
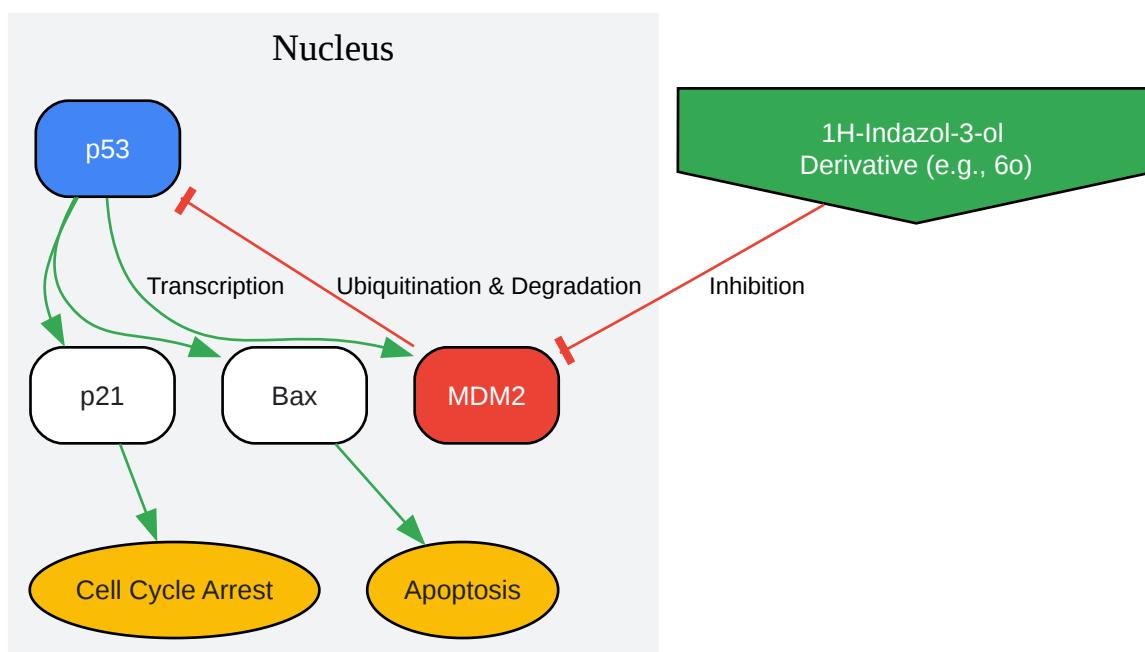
This *in vivo* model is used to assess the acute anti-inflammatory activity of compounds.

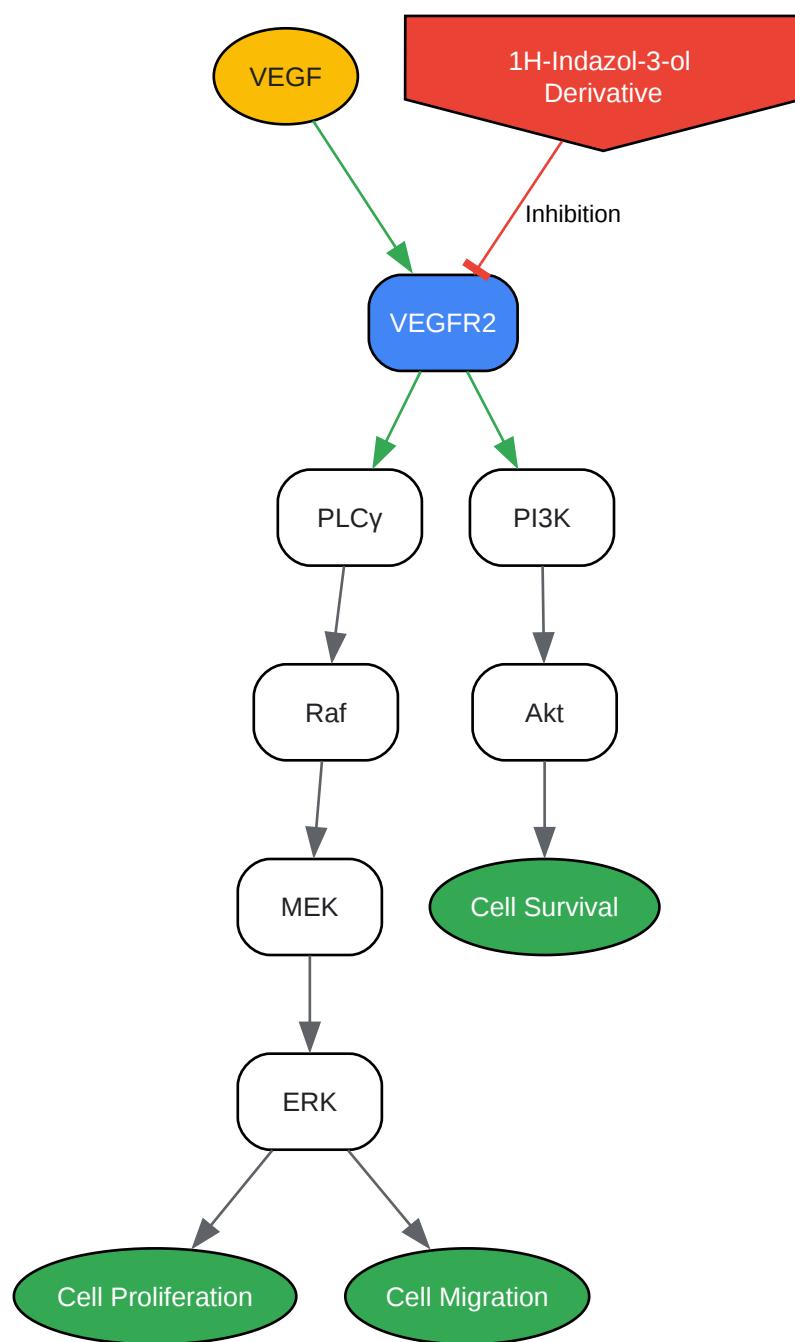
- **Animal Acclimatization:** Acclimatize rats to the laboratory conditions before the experiment.
- **Compound Administration:** Administer the test compound or vehicle control to the animals, typically orally or intraperitoneally.
- **Induction of Edema:** After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.[\[9\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)
- **Measurement of Paw Volume:** Measure the paw volume using a plethysmometer at various time points (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.
- **Data Analysis:** Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms underlying the biological effects of **1H-indazol-3-ol** derivatives is crucial for rational drug design. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow.







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